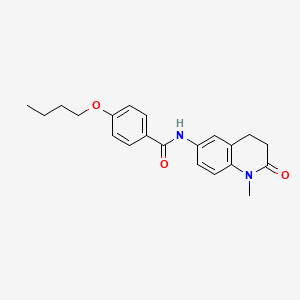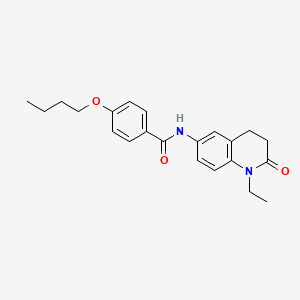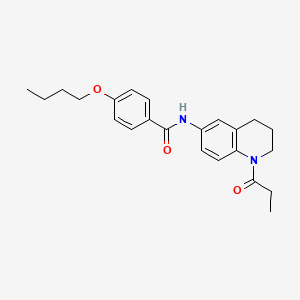
4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic compound based on its formula. It likely contains a benzamide group, a tetrahydroquinoline group, and a butoxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The benzamide and tetrahydroquinoline groups are both cyclic, which could impart some rigidity to the molecule. The butoxy group is a flexible alkyl chain, which could add some conformational flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzamide group could increase the compound’s polarity, potentially making it more soluble in polar solvents .Aplicaciones Científicas De Investigación
4-BTPQ has been used extensively in scientific research to study the mechanisms of action of various drugs. It has been used to investigate the biochemical and physiological effects of various compounds, as well as to evaluate the therapeutic potential of various compounds in preclinical and clinical trials. In addition, 4-BTPQ has been used to study the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on cell signaling pathways.
Mecanismo De Acción
The exact mechanism of action of 4-BTPQ is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. In addition, 4-BTPQ is thought to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BTPQ have been studied in various laboratory experiments. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 4-BTPQ has been shown to have effects on the immune system, as well as on cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BTPQ has several advantages for use in laboratory experiments. It is a synthetic molecule, which makes it easy to obtain and use. In addition, it has a wide range of biological activities, which makes it useful for studying the mechanisms of action of various drugs. However, 4-BTPQ also has some limitations. It is not very stable and has a short shelf life, which can make it difficult to store and use in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on 4-BTPQ. One potential direction is to further investigate its mechanism of action, as well as its effects on cell signaling pathways and the immune system. Another potential direction is to develop new methods for synthesizing 4-BTPQ, as well as to improve its stability and shelf life. Finally, researchers could investigate the potential therapeutic applications of 4-BTPQ, such as its use in the treatment of inflammation, cancer, and microbial infections.
Métodos De Síntesis
4-BTPQ can be synthesized using a variety of methods. The most commonly used method is a two-step synthesis, wherein a quinoline derivative is first reacted with a 1-propanoyl chloride, followed by a reaction with a butoxy group. The reaction is usually carried out in aqueous solution at room temperature. Alternatively, 4-BTPQ can also be synthesized by a one-step reaction of a quinoline derivative with a butoxy group in the presence of a base. This method is usually carried out in an inert solvent at a higher temperature.
Propiedades
IUPAC Name |
4-butoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-15-28-20-12-9-18(10-13-20)23(27)24-19-11-8-17-7-6-14-25(21(17)16-19)22(26)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJJQLBQWNHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6570631.png)
![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)




![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)
![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)
![4-butoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570705.png)
![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)
![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570719.png)
![2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6570720.png)
![8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570726.png)
![4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6570727.png)